molecular formula C22H45B B1265600 1-Bromodocosane CAS No. 6938-66-5

1-Bromodocosane

Cat. No.: B1265600
CAS No.: 6938-66-5
M. Wt: 389.5 g/mol
InChI Key: QYOXLKAKUAASNA-UHFFFAOYSA-N
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Description

1-Bromodocosane is a useful research compound. Its molecular formula is C22H45Br and its molecular weight is 389.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53991. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Phase Transition Studies

1-Bromodocosane has been studied for its phase transition behaviors. Nakamura and Watanabe (1978) explored the structures and transition behaviors of linear long-chain primary bromides, including this compound. They used X-ray powder diffraction to study these compounds from room temperature to their melting points, revealing insights into the solid-state transition mechanism. Their findings indicated that this compound and related bromides undergo structural transitions between monoclinic and hexagonal systems, contributing to our understanding of molecular rotations and transitions in these compounds (Nakamura & Watanabe, 1978).

Density and Viscosity Analysis

Research conducted by Begum et al. (1995) on the density and viscosity of 1-bromoalkanes, including this compound, provides valuable data for understanding the physical properties of these compounds. They observed how the molar volumes of these bromoalkanes follow an additive rule and calculated thermal expansivities from the density data. This study contributes to the field by offering detailed insights into the thermodynamic activation parameters and viscosity variations of bromoalkanes (Begum et al., 1995).

Solvent-Induced Self-Assembly

Florio et al. (2009) investigated the self-assembly of 1-bromoeicosane on graphite. Their study, conducted under vacuum and liquid conditions using scanning tunneling microscopy, revealed the impact of different solvents on the assembly structure of 1-bromoeicosane. This research provides insights into how solvent interactions can influence the molecular arrangement and stability of bromoalkanes on surfaces (Florio et al., 2009).

Safety and Hazards

When handling 1-Bromodocosane, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

Biochemical Analysis

Biochemical Properties

1-Bromodocosane plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with lipid membranes due to its long hydrophobic chain, which allows it to integrate into lipid bilayers. This integration can affect membrane fluidity and permeability. Additionally, this compound has been shown to interact with certain enzymes involved in lipid metabolism, such as lipases, which can catalyze the hydrolysis of ester bonds in lipids .

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving lipid signaling molecules. For example, this compound can modulate the activity of protein kinase C (PKC), a family of enzymes that play crucial roles in cell signaling, by altering the lipid environment of the cell membrane . This modulation can lead to changes in gene expression and cellular metabolism, affecting processes such as cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is its ability to integrate into lipid bilayers, thereby altering the physical properties of cell membranes. This integration can affect the binding interactions of membrane-associated proteins and enzymes, leading to changes in their activity. Additionally, this compound can act as an inhibitor or activator of specific enzymes involved in lipid metabolism, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in membrane fluidity and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as skin sensitization and irritation . In some studies, a threshold effect has been observed, where the compound exhibits significant biological activity only above a certain concentration. Toxicity studies in animal models have also indicated that high doses of this compound can cause systemic toxicity, affecting organs such as the liver and kidneys.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It can be metabolized by enzymes such as cytochrome P450s, which catalyze the oxidation of the brominated alkyl chain . This metabolism can lead to the formation of reactive intermediates that can interact with other biomolecules, affecting metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily through its interactions with lipid membranes. It can be taken up by cells via passive diffusion and is known to accumulate in lipid-rich compartments such as the endoplasmic reticulum and lipid droplets . The distribution of this compound within tissues can also be influenced by its binding to transport proteins and lipoproteins in the bloodstream.

Subcellular Localization

The subcellular localization of this compound is primarily within lipid-rich compartments. It has been observed to localize to the endoplasmic reticulum, where it can affect the synthesis and processing of lipids . Additionally, this compound can be found in lipid droplets, where it may play a role in lipid storage and mobilization. The localization of this compound within these compartments can influence its activity and function, as well as its interactions with other biomolecules.

Properties

IUPAC Name

1-bromodocosane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H45Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h2-22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYOXLKAKUAASNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H45Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3064510
Record name 1-Bromodocosane
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Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6938-66-5
Record name 1-Bromodocosane
Source CAS Common Chemistry
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Record name Docosane, 1-bromo-
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Record name 1-Bromodocosane
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Record name Docosane, 1-bromo-
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Record name 1-Bromodocosane
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Record name 1-bromodocosane
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Q & A

Q1: What is the crystal structure of 1-Bromodocosane at room temperature?

A1: At room temperature, this compound crystallizes in a monoclinic system. The lattice constants are a = 5.51 Å, b = 7.44 Å, β = 117°, and c = 62.4 Å. This structure indicates a double layer arrangement of molecules, with the c-axis presumed to be parallel to the molecular chain axes. []

Q2: How does the crystal structure of this compound change at higher temperatures?

A2: this compound undergoes a solid-state phase transition at elevated temperatures. This transition involves a change in the lattice constants a and b, and the c-axis is believed to become perpendicular to the basal plane. This transition is interpreted as a rotational transition where the molecules rotate around their chain axis. The high-temperature structure belongs to the hexagonal system with a c-axis of 63.5 Å. []

Q3: Has this compound been identified in any natural sources?

A3: Yes, this compound has been identified as a constituent of the volatile oil extracted from the leaves of Aquilaria sinensis (Lour.) Gilg., a plant species traditionally used in Chinese medicine. [, ]

Q4: Can you elaborate on the method used to introduce specific carbon-13 labeling in this compound for research purposes?

A4: Researchers successfully introduced carbon-13 labeling at specific positions in this compound derivatives. The process involved the cyanation of this compound and 1-bromoheneicosane using potassium [13C]cyanide in the presence of 18-crown-6 ether and hexamethylphosphoramide. This method yielded over 90% efficiency in introducing the carbon-13 label. []

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